molecular formula C10H9F3O2 B15090397 3-[3-(Trifluoromethyl)phenoxy]propanal

3-[3-(Trifluoromethyl)phenoxy]propanal

Cat. No.: B15090397
M. Wt: 218.17 g/mol
InChI Key: XMOCPBDPOODYLL-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenoxy]propanal (chemical formula: C₁₀H₉F₃O₂) is a fluorinated aromatic aldehyde critical in synthesizing pharmaceuticals such as Cinacalcet HCl, a calcimimetic agent used to treat hyperparathyroidism . Its synthesis involves selective reduction of ethyl 3-(3-(trifluoromethyl)phenyl)propanoate using reagents like potassium diisobutyl-tert-butoxy aluminum hydride (PDBBA) or sodium diisobutyl-tert-butoxy aluminum hydride (SDBBA), achieving high yields (Table 1) . The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, making it valuable in drug design .

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenoxy]propanal

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-4-9(7-8)15-6-2-5-14/h1,3-5,7H,2,6H2

InChI Key

XMOCPBDPOODYLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCC=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 3-[3-(Trifluoromethyl)phenoxy]propanal involves the Mizoroki-Heck cross-coupling reaction. This reaction typically uses 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal as starting materials, with palladium acetate (Pd(OAc)2) as the catalyst and tetrabutylammonium acetate (nBu4NOAc) as the base . The reaction is followed by a hydrogenation step to yield the desired product.

Another method involves the oxidation of 3-(Trifluoromethyl)benzene propanol using dimethyl sulfoxide (DMSO) and phosphorus pentoxide (P2O5) in dichloromethane. The reaction mixture is then treated with triethylamine and hydrochloric acid to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and microwave-assisted synthesis to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)phenoxy]propanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 3-[3-(Trifluoromethyl)phenoxy]propanoic acid.

    Reduction: 3-[3-(Trifluoromethyl)phenoxy]propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(Trifluoromethyl)phenoxy]propanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenoxy]propanal is largely dependent on its chemical structure and the functional groups present. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Variants

  • 3-[2-(Trifluoromethyl)phenyl]propanal: This positional isomer substitutes the CF₃ group at the ortho position instead of meta. While structurally similar, the ortho substitution sterically hinders reactions, reducing its utility in reductive amination compared to the meta isomer.

Aldehyde Derivatives with Different Aromatic Substituents

  • 3-(Trifluoromethyl)cinnamaldehyde (18): This α,β-unsaturated aldehyde serves as a precursor to 3-[3-(trifluoromethyl)phenoxy]propanal via catalytic hydrogenation (77% yield) . However, the conjugated double bond in cinnamaldehyde increases reactivity in Michael additions, limiting its direct use in reductive amination pathways.

Compounds with Trifluoromethylphenoxy Moieties

  • 5-[3-(Trifluoromethyl)phenoxy]-8-quinolinamine Derivatives: These quinoline-based compounds (e.g., compound 33 in ) share the CF₃-phenoxy moiety but differ in their heterocyclic core. The electron-withdrawing CF₃ group enhances electrophilicity, facilitating interactions with nucleophilic proteins.

Functional Group Variations

  • [2-Oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonic Acid Dimethyl Ester: This phosphonate ester is a key intermediate in synthesizing Travoprost (a glaucoma drug). Unlike the aldehyde, its phosphonyl group enables nucleophilic substitution reactions, expanding its utility in prostaglandin analog synthesis .
  • 3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol: The diol derivative lacks the aldehyde’s electrophilic carbonyl group, reducing its reactivity in condensation reactions. It is primarily used as a building block in specialty polymers .

Key Differentiators

Reactivity: The aldehyde group in this compound enables efficient reductive amination, critical for Cinacalcet synthesis. In contrast, phosphonate or diol derivatives require additional functionalization steps .

Stereoelectronic Effects : The meta-CF₃ group balances electron-withdrawing effects and steric bulk, optimizing reactivity without hindering catalyst access during hydrogenation .

Market Viability : The meta-substituted aldehyde dominates production due to its streamlined synthesis (85–90% yield) and direct applicability in high-volume drugs like Cinacalcet .

Biological Activity

3-[3-(Trifluoromethyl)phenoxy]propanal is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenoxy structure, which is further linked to a propanal moiety. This unique structure imparts distinct chemical properties that enhance its biological activity. The trifluoromethyl group increases lipophilicity, allowing for better interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to modulate various molecular targets within the body:

  • Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, potentially influencing their activity.
  • Receptor Modulation : It has been suggested that this compound can act on specific receptors, leading to alterations in signaling pathways associated with pain and inflammation.
  • Antimicrobial Properties : Preliminary studies indicate that it may exhibit antimicrobial activity, making it a candidate for further exploration in treating infections.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including resistant strains. This suggests potential applications in developing new antimicrobial agents.

Microbial Strain Activity
Staphylococcus aureusEffective
Escherichia coliModerate
Pseudomonas aeruginosaWeak

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate immune responses. This could make it beneficial in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in Molecules evaluated the antimicrobial properties of several trifluoromethyl-containing compounds, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
  • Anti-inflammatory Mechanism Investigation : In a separate study, researchers assessed the anti-inflammatory potential of this compound in animal models of inflammation. The results demonstrated a reduction in inflammatory markers and pain behavior in treated subjects .
  • Pharmacokinetic Studies : Pharmacokinetic evaluations revealed favorable absorption characteristics for this compound, suggesting good bioavailability which is crucial for therapeutic efficacy.

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